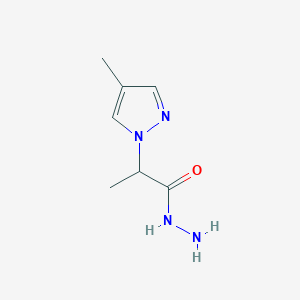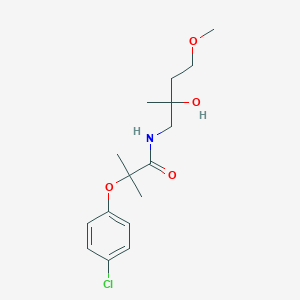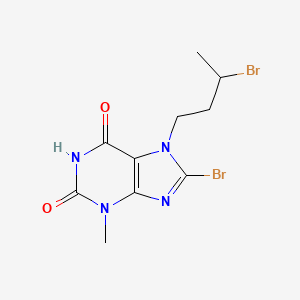![molecular formula C27H22N2O6 B2919394 Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114648-18-8](/img/structure/B2919394.png)
Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule contains several functional groups including an ethyl ester, a quinoline, a benzodioxole, and an amide. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule has a complex structure with multiple aromatic rings (quinoline and benzodioxole), which could contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzodioxole group can participate in reactions with electrophiles, and the ester group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an ester group suggests that the compound might have a fruity smell. The compound is likely to be solid at room temperature .科学的研究の応用
Synthesis and Cytotoxicity
The synthesis of novel heterocycles, including compounds structurally related to Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate, has been explored for potential antitumor applications. For instance, a study by Saleh et al. (2020) detailed the coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines, leading to various derivatives with cytotoxic activity against cancer cell lines like MCF7, HepG2, and HCT-116. The most potent compound from this study showed significant binding affinity towards tested proteins, suggesting its potential in inducing apoptosis in cancer cells (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Antimicrobial Agents
Another aspect of research focuses on the synthesis of quinoline derivatives as potential antimicrobial agents. Desai, Shihora, and Moradia (2007) reported the synthesis of new quinazolines with significant antibacterial and antifungal activities against organisms such as Escherichia coli and Staphylococcus aureus. This work highlights the broad-spectrum antimicrobial potential of quinoline derivatives, underscoring their relevance in developing new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Biological Evaluation
Further extending the applications, Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative demonstrating potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This compound showed significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent. The study underscores the importance of molecular docking and biological evaluation in identifying promising leads for cancer therapy (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Synthetic Methodologies
The research also encompasses the development of novel synthetic methodologies for constructing quinoline derivatives. For example, Duan et al. (2013) efficiently synthesized a series of tetrahydrobenzo[g]chromene derivatives from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, showcasing a one-pot multicomponent reaction that highlights the versatility and potential of such compounds in organic synthesis and medicinal chemistry applications (Duan, Wang, Xu, Kang, Zhang, Song, & Deng, 2013).
将来の方向性
The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active molecules .
特性
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-32-27(31)18-8-10-21-20(12-18)24(14-22(29-21)17-6-4-3-5-7-17)33-15-26(30)28-19-9-11-23-25(13-19)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTAUHXMOCUBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)
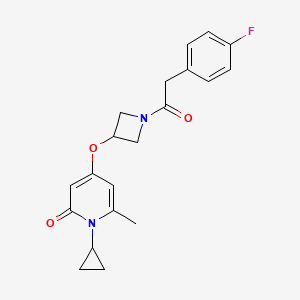
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
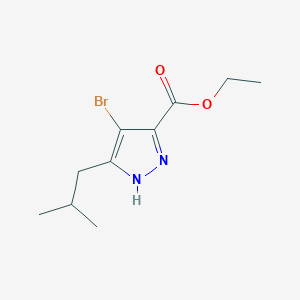

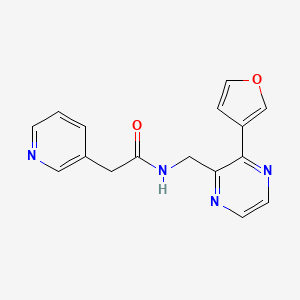
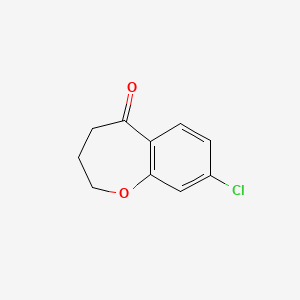
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

